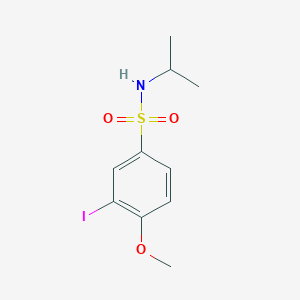![molecular formula C18H21ClN2O4S B305223 N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as CMMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMA belongs to the class of amides and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the inhibition of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by this compound leads to the dephosphorylation of these proteins, which results in various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by regulating various signaling pathways, including the PI3K/Akt and Wnt/beta-catenin pathways. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation in the brain by regulating the expression of various genes involved in amyloid-beta metabolism. In diabetes, this compound has been shown to improve insulin sensitivity by regulating the expression of various genes involved in glucose metabolism.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments include its potent inhibitory activity against GSK-3β, its diverse biological effects, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and its high cost.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify potential biomarkers for disease diagnosis and prognosis.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves a multi-step process that starts with the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with methylsulfonyl chloride to yield the final product, this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
分子式 |
C18H21ClN2O4S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(19)12-16(17)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
InChIキー |
YLMXZNFAKGFZAS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)

amino]benzamide](/img/structure/B305150.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)
![4-[allyl(methylsulfonyl)amino]-N-benzyl-N-methylbenzamide](/img/structure/B305161.png)